4-{2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Description
The compound “4-{2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, a pyrimidine ring, and a morpholine ring . These types of compounds are often found in medicinal chemistry and pharmaceutical research due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step procedures involving nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole, piperazine, pyrimidine, and morpholine rings. These rings would be connected by various carbon and nitrogen atoms to form the overall structure of the molecule .Mechanism of Action
Target of Action
The primary targets of 4-{2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine are the D2 and 5-HT2A receptors . These receptors play a crucial role in the regulation of neurotransmission in the brain, with the D2 receptor primarily involved in dopamine signaling and the 5-HT2A receptor involved in serotonin signaling .
Mode of Action
This compound interacts with its targets by binding to the D2 and 5-HT2A receptors, leading to changes in neurotransmission . The affinity of the compound for these receptors was determined through radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex .
Biochemical Pathways
The compound’s interaction with the D2 and 5-HT2A receptors affects the dopamine and serotonin signaling pathways, respectively . These pathways play a crucial role in various neurological processes, including mood regulation, reward, and cognition.
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) , which provides a general guideline for the potential bioavailability of a compound.
Result of Action
The compound’s action on the D2 and 5-HT2A receptors leads to changes in neurotransmission, which can have various molecular and cellular effects. For instance, it was observed that none of the new chemical entities exhibited catalepsy, and some compounds were found to be the most active with a certain 5-HT2A/D2 ratio .
Properties
IUPAC Name |
4-[2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-2-16-14(18-13(1)19-8-10-22-11-9-19)20-4-6-21(7-5-20)15-17-3-12-23-15/h1-3,12H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJRJOGEZAUEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)N3CCOCC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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